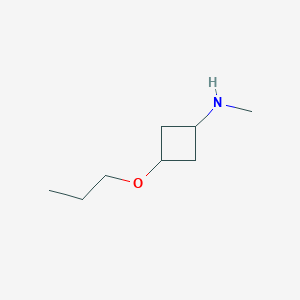

N-methyl-3-propoxy-cyclobutanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

N-methyl-3-propoxycyclobutan-1-amine |

InChI |

InChI=1S/C8H17NO/c1-3-4-10-8-5-7(6-8)9-2/h7-9H,3-6H2,1-2H3 |

InChI Key |

LAEVLHVFKGIISR-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1CC(C1)NC |

Origin of Product |

United States |

Synthetic Methodologies for N Methyl 3 Propoxy Cyclobutanamine and Analogues

Strategies for the Construction of Substituted Cyclobutane (B1203170) Rings

The formation of the cyclobutane core is a critical aspect of the synthesis. Several powerful reactions are available for constructing this strained ring system.

Cycloaddition Reactions in Cyclobutane Synthesis

[2+2] cycloaddition reactions are a primary method for forming cyclobutane rings, involving the union of two double-bond-containing molecules. These reactions can be initiated by heat, light (photocycloaddition), or transition metal catalysts. pearson.comwikipedia.orgyoutube.com

Thermal [2+2] Cycloadditions: These reactions typically require high temperatures and often involve the reaction of an electron-rich alkene with an electron-poor alkene. For instance, the dimerization of tetrafluoroethylene (B6358150) to form octafluorocyclobutane (B90634) is a classic example of a thermal [2+2] cycloaddition. wikipedia.org

Photochemical [2+2] Cycloadditions: This method utilizes ultraviolet (UV) or visible light to excite one of the alkene components, leading to the formation of a diradical intermediate that then closes to form the cyclobutane ring. youtube.comlibretexts.org This approach is widely used for the synthesis of complex cyclobutane-containing natural products. libretexts.org The regioselectivity and stereoselectivity of these reactions can often be controlled by the choice of reactants and reaction conditions.

Transition Metal-Catalyzed [2+2] Cycloadditions: Transition metals, such as rhodium and cobalt, can catalyze [2+2] cycloadditions under milder conditions than thermal methods. researchgate.net These catalysts can also provide a high degree of control over the stereochemistry of the resulting cyclobutane.

A notable example is the rhodium-catalyzed intramolecular [2+2] cycloaddition of dienyl-substituted cyclobutanones, which proceeds with high diastereoselectivity.

| Catalyst | Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| Rh(I) complex | Dienyl-substituted cyclobutanone (B123998) | Bicyclic cyclobutane | 85 | >20:1 |

Data sourced from relevant studies on transition metal-catalyzed cycloadditions.

Ring Contraction and Expansion Approaches to Cyclobutane Formation

Alternative strategies to cycloadditions involve the manipulation of existing ring systems.

Ring Contraction: Certain larger rings can be induced to contract to form a cyclobutane ring. A notable example is the stereoselective contraction of pyrrolidines. libretexts.orgutexas.edu This method involves the generation of a 1,4-biradical from a pyrrolidine (B122466) derivative, which then cyclizes to form the cyclobutane with retention of stereochemistry. libretexts.orgutexas.edu For example, cis-substituted pyrrolidine-2,5-dicarboxylates can be converted to the corresponding cis-cyclobutane derivatives. utexas.edu

Ring Expansion: Conversely, smaller rings like cyclopropanes can be expanded to form cyclobutanes. masterorganicchemistry.com For instance, the rhodium-catalyzed ring expansion of a cyclopropyl (B3062369) N-tosylhydrazone can yield a monosubstituted cyclobutene, which can then be further functionalized to the desired cyclobutane. masterorganicchemistry.com Another approach involves the gold-catalyzed ring expansion of alkynyl cyclopropanols.

| Starting Material | Reagents | Product | Yield (%) |

| Alkynyl cyclopropanol | Au(I) catalyst | Substituted cyclobutanone | 80 |

Data based on studies of gold-catalyzed ring expansions.

Stereocontrol in Cyclobutane Ring Synthesis

Controlling the spatial arrangement of substituents on the cyclobutane ring is crucial for determining the biological activity of the final molecule.

Achieving the desired relative stereochemistry between substituents is a key challenge. Many of the methods described above can be adapted for diastereoselective synthesis. For example, the reduction of a cyclobutanone can be influenced by the choice of reducing agent to favor the formation of either the cis or trans cyclobutanol. The reduction of 3-substituted cyclobutanones with bulky reducing agents like LiAlH(OtBu)₃ often leads to the preferential formation of the cis-cyclobutanol.

The diastereoselective synthesis of 1,3-disubstituted cyclobutanes is particularly relevant for the synthesis of N-methyl-3-propoxy-cyclobutanamine. For instance, the reduction of a cyclobutylidene Meldrum's acid derivative with sodium borohydride (B1222165) can lead to a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold with high diastereoselectivity. wikipedia.org

To obtain a single enantiomer of the target compound, enantioselective methods are required. These can involve the use of chiral catalysts, chiral auxiliaries, or the resolution of a racemic mixture.

Catalytic Enantioselective [2+2] Cycloadditions: Chiral Lewis acids or transition metal complexes can be used to catalyze enantioselective [2+2] cycloadditions, leading to the formation of enantioenriched cyclobutanes. researchgate.netorganic-chemistry.org For example, cobalt catalysts have been successfully employed in the enantioselective [2+2] cycloaddition of alkynes and alkenes to produce a diverse set of chiral cyclobutenes with high enantiomeric excess (ee). researchgate.net

Enantioselective Ring Contractions: The ring contraction of prochiral pyrrolidines can be rendered enantioselective through the use of chiral reagents or catalysts.

Desymmetrization of meso-Cyclobutene Derivatives: A powerful strategy involves the enantioselective desymmetrization of a symmetrical meso-cyclobutene. For instance, a copper-catalyzed borylation of a meso-cyclobutene can produce a chiral cyclobutylboronate with high diastereo- and enantiocontrol. This chiral intermediate can then be further functionalized.

Introduction and Functionalization of the Amine Moiety

Once the substituted cyclobutane core is established, the next crucial step is the introduction and functionalization of the amine group.

A common and effective method for introducing the amine functionality is through the reductive amination of a cyclobutanone intermediate. wikipedia.orgnih.govyoutube.com This reaction involves the condensation of the ketone with an amine (in this case, methylamine) to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine. wikipedia.orgnih.gov Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the iminium ion over the ketone starting material. masterorganicchemistry.com

The stereochemical outcome of the reductive amination can be influenced by the stereochemistry of the starting cyclobutanone and the reaction conditions. For the synthesis of this compound, a 3-propoxycyclobutanone would be a key intermediate.

The propoxy group can be introduced via a Williamson ether synthesis or a Mitsunobu reaction . wikipedia.orgwikipedia.orgorganic-chemistry.org

Williamson Ether Synthesis: This classic method involves the reaction of an alkoxide (in this case, propoxide) with a cyclobutane bearing a suitable leaving group, such as a tosylate or halide. masterorganicchemistry.comwikipedia.org This Sₙ2 reaction proceeds with inversion of stereochemistry at the carbon bearing the leaving group. libretexts.org For example, a trans-3-hydroxycyclobutanamine derivative could be converted to a cis-3-propoxycyclobutanamine derivative.

Mitsunobu Reaction: This reaction allows for the conversion of an alcohol directly to an ether with inversion of stereochemistry. youtube.comyoutube.com A 3-hydroxycyclobutane intermediate could be reacted with propanol (B110389) in the presence of triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or a similar reagent to form the desired propoxy ether. youtube.comyoutube.com

The final N-methylation can be achieved during the reductive amination step by using methylamine (B109427) directly, or in a separate step by alkylating a primary cyclobutanamine.

A plausible synthetic route to this compound could start with a [2+2] cycloaddition to form a cyclobutanone, followed by stereoselective reduction to a cyclobutanol. The hydroxyl group could then be converted to a propoxy group via a Williamson ether synthesis or a Mitsunobu reaction. Subsequent oxidation of the alcohol to a ketone, followed by reductive amination with methylamine, would yield the final product. The stereochemistry at each step would need to be carefully controlled to obtain the desired isomer.

Reductive Amination Strategies

Reductive amination is a cornerstone reaction for the formation of the C-N bond in this compound, typically proceeding through the reaction of a ketone precursor, 3-propoxycyclobutanone, with methylamine. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine.

A common and effective method for this transformation is the use of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. It is known for its mildness and selectivity, tolerating a wide range of functional groups. The reaction is typically carried out in a solvent like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). For the synthesis of this compound, 3-propoxycyclobutanone would be reacted with methylamine in the presence of NaBH(OAc)₃. Acetic acid can be employed as a catalyst, particularly for less reactive ketones.

An alternative and widely used reducing agent is sodium cyanoborohydride (NaBH₃CN). This reagent is particularly effective under mildly acidic conditions (pH ~6-7), which favors the formation of the iminium ion intermediate, leading to efficient reduction. However, the potential toxicity of cyanide byproducts necessitates careful handling and workup procedures.

The choice of the specific reductive amination conditions can influence the stereochemical outcome, particularly the cis/trans relationship between the amino and propoxy groups on the cyclobutane ring. For instance, in the synthesis of certain kinase inhibitors, a cis-selective reductive amination of a cyclobutanone was a key step in establishing the desired 1,3-stereochemistry. researchgate.net

Table 1: Comparison of Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | DCE or THF, often with acetic acid catalyst | Mild, high chemoselectivity, commercially available | Can be slower than other hydrides |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol or ethanol, pH 6-7 | Highly selective for imines over ketones | Toxic cyanide byproducts |

| Hydrogen (H₂) with a metal catalyst (e.g., Pd/C, PtO₂) | Methanol or ethanol, elevated pressure | "Green" reagent, high efficiency | Can reduce other functional groups (e.g., alkenes, alkynes) |

N-Methylation Techniques for Secondary Amines

Once the 3-propoxycyclobutanamine (B13626258) scaffold is established, the final step is the introduction of the methyl group onto the secondary amine. Several methods are available for this N-methylation.

The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary or secondary amines. This reaction utilizes an excess of formic acid and formaldehyde (B43269). The amine reacts with formaldehyde to form an iminium ion, which is then reduced by formate (B1220265) (from formic acid). A key advantage of this method is that it is self-limiting and typically does not lead to over-methylation to form quaternary ammonium (B1175870) salts.

Another common approach is direct alkylation using a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). This reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to neutralize the acid generated during the reaction. While effective, this method can sometimes lead to the formation of the quaternary ammonium salt as a byproduct, requiring careful control of stoichiometry and reaction conditions.

Backbone N-methylation has been shown to be influenced by the conformation and stereochemistry of cyclic peptides, suggesting that the regioselectivity of N-methylation on a cyclobutane ring could be directed by the existing substituents. nih.gov

Table 2: Common N-Methylation Methods for Secondary Amines

| Method | Reagents | Typical Solvents | Key Features |

| Eschweiler-Clarke Reaction | Formic acid, Formaldehyde | None or water | Avoids over-alkylation, inexpensive reagents |

| Direct Alkylation | Methyl iodide, Dimethyl sulfate | Acetonitrile, DMF, THF | High reactivity, can lead to quaternary salt formation |

| Reductive Amination | Formaldehyde, NaBH(OAc)₃ or NaBH₃CN | DCE, Methanol | Mild conditions, good functional group tolerance |

Protecting Group Chemistry for Amine Functionality

In multi-step syntheses, it is often necessary to temporarily protect the amine functionality to prevent it from undergoing unwanted side reactions. The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal.

For the synthesis of this compound, a common strategy would involve the protection of the primary amine of a precursor like 3-hydroxycyclobutanamine before the etherification step. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. It is readily introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like triethylamine (B128534) or sodium bicarbonate. chemicalbook.com The Boc group is stable to a wide range of nucleophilic and basic conditions but can be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. The synthesis of N-Boc protected aminocyclobutane derivatives is a well-established procedure. chemicalbook.comresearchgate.net

Another common amine protecting group is the benzyloxycarbonyl (Cbz or Z) group. It is introduced using benzyl (B1604629) chloroformate (CbzCl) and is stable to acidic and basic conditions. The Cbz group is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C), which cleaves the benzyl group.

Elaboration of the Propoxy Substituent at the Cyclobutane C3 Position

The introduction of the propoxy group at the C3 position of the cyclobutane ring is a critical step in the synthesis of the target molecule. This can be achieved through several etherification strategies.

Etherification Reactions for Propoxy Group Introduction

The Williamson ether synthesis is a classic and versatile method for forming ethers. In the context of synthesizing this compound, this would typically involve the reaction of a 3-hydroxycyclobutanamine derivative with a propyl halide (e.g., propyl bromide or propyl iodide). To facilitate the reaction, the hydroxyl group is first deprotonated with a strong base, such as sodium hydride (NaH), to form the more nucleophilic alkoxide.

To avoid side reactions with the amine functionality, it is essential that the amine is protected prior to the etherification step. For example, N-Boc-3-hydroxycyclobutanamine would be a suitable starting material. The reaction of the corresponding alkoxide with a propyl halide would yield N-Boc-3-propoxycyclobutanamine, which can then be deprotected and N-methylated to afford the final product.

Coupling Reactions Involving Oxygenated Linkers

While not as direct as the Williamson ether synthesis for introducing a simple propoxy group, other coupling reactions can be employed, particularly for the synthesis of more complex analogs. For instance, the Mitsunobu reaction allows for the conversion of an alcohol to an ether with inversion of stereochemistry. This reaction involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by propanol. This method is particularly useful for controlling the stereochemistry at the C3 position.

Stereospecific Installation of the Propoxy Moiety

The stereochemistry of the final product, specifically the cis or trans relationship between the N-methylamino and propoxy groups, is a critical aspect of the synthesis. The stereochemical outcome is often determined during the formation of the 3-hydroxycyclobutane precursor or during the introduction of one of the substituents.

Stereoselective reduction of a 3-oxocyclobutanecarboxylate precursor can provide access to specific stereoisomers of 3-hydroxycyclobutane derivatives. For example, the reduction of a cyclobutanone can be highly stereoselective, leading predominantly to either the cis or trans alcohol, depending on the reducing agent and reaction conditions. The stereoselective synthesis of both cis- and trans-1,3-disubstituted cyclobutane derivatives has been reported, highlighting the ability to control the stereochemistry of these systems. researchgate.netnih.gov

Furthermore, the Mitsunobu reaction, as mentioned earlier, proceeds with inversion of configuration at the alcohol carbon. This allows for the conversion of a cis-3-hydroxycyclobutanamine derivative to a trans-3-propoxycyclobutanamine derivative, or vice versa, providing a powerful tool for accessing specific stereoisomers. The stereoselective construction of cis-2,6-disubstituted tetrahydropyrans via reductive etherification highlights the potential for stereocontrol in similar cyclization reactions. nih.gov

By carefully selecting the synthetic route and the stereochemistry of the starting materials and reagents, it is possible to achieve a high degree of stereocontrol in the synthesis of this compound and its analogs.

Chemoenzymatic Synthesis and Biocatalysis for Cyclobutanamine Derivatives

Chemoenzymatic synthesis leverages the exceptional selectivity of enzymes for specific chemical transformations, offering a powerful alternative to traditional synthetic methods. nih.govrsc.org Biocatalysis is particularly advantageous for the synthesis of complex molecules like cyclobutanamine derivatives, as enzymes can perform reactions with high regio- and stereoselectivity under mild conditions. rsc.orgnih.gov The use of biocatalysts can significantly shorten synthetic routes and reduce waste by avoiding the need for extensive protecting group chemistry. nih.gov This approach is increasingly vital in the pharmaceutical industry for producing chiral building blocks, such as functionalized amines and alcohols, which are key components of many active pharmaceutical ingredients (APIs). nih.govmdpi.com

A significant advancement in the functionalization of cyclobutane scaffolds involves the use of engineered enzyme systems, particularly variants of cytochrome P450BM3. nih.govnih.gov While the wild-type P450BM3 enzyme exhibits minimal to no activity on cyclobutylamine (B51885) derivatives, protein engineering has generated extensive libraries of mutant enzymes with enhanced catalytic capabilities. nih.govnih.gov These engineered biocatalysts are capable of performing selective C–H hydroxylation on chemically unactivated positions of the cyclobutylamine core. nih.govacs.org

This enzymatic strategy enables the direct, single-step conversion of common cyclobutylamine precursors into valuable bifunctional amino alcohol intermediates. nih.govnih.gov Such a transformation is challenging to achieve with conventional chemical methods, which often require multi-step sequences. nih.gov By employing a panel of engineered P450BM3 variants, it is possible to achieve divergent synthesis, where a single starting material can be converted into a variety of hydroxylated products. nih.govacs.org For instance, screening of N-Boc-cyclobutylamine against a library of P450BM3 variants revealed that different enzymes could selectively produce distinct isomers, demonstrating the power of this "off-the-shelf" reagent approach. nih.gov

The table below summarizes representative results from the screening of P450BM3 variants against a protected cyclobutylamine substrate, highlighting how different enzyme mutants can generate different hydroxylated products.

| Substrate | Enzyme Variant | Major Product | Product Structure |

|---|---|---|---|

| N-Boc-cyclobutylamine | KU3/AP/SW | trans-2-hydroxy-N-Boc-cyclobutylamine |  |

| N-Boc-cyclobutylamine | RK/AL | cis-2-hydroxy-N-Boc-cyclobutylamine |  |

The functionalization of the strained cyclobutane ring presents a considerable challenge in organic synthesis, as controlling the site of reaction (regioselectivity) and the three-dimensional orientation of new functional groups (stereoselectivity) is difficult. nih.govnih.gov Biocatalytic transformations, however, offer an elegant solution to this problem. Engineered enzymes, by virtue of their precisely shaped active sites, can exert exceptional control over reaction outcomes. nih.govnih.gov

The hydroxylation of cyclobutylamine derivatives by P450BM3 variants is a prime example of this control. nih.govacs.org A panel of these enzymes can act as complementary reagent systems, selectively targeting different C–H bonds on the cyclobutane ring to produce various regio- and stereoisomers. nih.govnih.gov For example, from a single N-protected cyclobutylamine substrate, different enzyme variants can predominantly produce the trans-2-hydroxy, trans-3-hydroxy, or cis-2-hydroxy isomers. nih.gov This enzymatic approach provides access to specific chiral isomers that would otherwise require separate, bespoke synthetic routes. nih.gov

Beyond P450 systems, other enzymes like lipases have been used for stereocontrolled transformations of cyclobutane derivatives, such as the kinetic resolution of racemic cyclobutane alcohols to isolate pure enantiomers. mdpi.com This high degree of selectivity is a hallmark of biocatalysis and a key reason for its growing application in the synthesis of complex and stereochemically rich molecules. nih.gov

The following table illustrates the regiochemical and stereochemical diversity achievable by applying different P450BM3 variants to the same cyclobutane substrate.

| Substrate | Enzyme Panel | Observed Products | Selectivity Control |

|---|---|---|---|

| N-Boc-cyclobutylamine | Library of P450BM3 Variants | trans-2-hydroxy isomer | High selectivity achieved with specific variants. nih.gov |

| trans-3-hydroxy isomer | Different variants selectively produce this regioisomer. nih.gov | ||

| cis-2-hydroxy isomer | Achieved with high selectivity by at least one variant in the panel. nih.gov |

The utility of biocatalytic platforms is not limited to a single substrate but extends to a wide range of analogues, providing a versatile tool for chemical diversification. The engineered P450BM3 systems have been successfully applied to various N-protected cyclobutylamine derivatives, demonstrating the robustness of the approach. nih.govacs.org This flexibility allows for the generation of libraries of functionalized cyclobutane building blocks, which are valuable in fields like fragment-based drug discovery. nih.gov

Furthermore, the principles of biocatalytic C–H oxidation have been extended to other strained ring systems that are of high interest in medicinal chemistry. A notable example is the successful functionalization of bicyclo[1.1.1]pentyl (BCP) amine derivatives. nih.govnih.gov The BCP motif is a key bioisostere, and the ability to perform direct, enantioselective functionalization on its bridging methylene (B1212753) groups represents a significant synthetic advancement. nih.govnih.gov This demonstrates that the combination of substrate modification and enzyme engineering creates a powerful and general platform for the elaboration and diversification of complex small molecules, including a wide array of cyclobutanamine analogues. nih.govnih.gov

Structural and Conformational Analysis of N Methyl 3 Propoxy Cyclobutanamine

Cyclobutane (B1203170) Ring Conformations and Dynamics (e.g., Ring Flipping and Planarity)

The cyclobutane ring is not planar. A planar conformation would lead to significant angle strain, with C-C-C bond angles of 90° instead of the ideal 109.5° for sp³ hybridized carbons, and considerable torsional strain from the eclipsing of all eight C-H bonds. researchgate.net To alleviate this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation. nih.gov This puckering reduces torsional strain by staggering the substituents on adjacent carbon atoms, although it slightly increases the angle strain. researchgate.netnih.gov

The puckered conformation is dynamic, undergoing a rapid process of ring flipping, where one puckered conformation inverts into another. In this process, the axial and equatorial positions of the substituents are interconverted. The energy barrier for this ring inversion in unsubstituted cyclobutane is relatively low, estimated to be between 1.8 and 2.0 kcal/mol. researchgate.net This rapid interconversion means that at room temperature, the molecule exists as a fast-equilibrating mixture of its puckered conformers.

The degree of puckering is described by the dihedral angle of the ring. For unsubstituted cyclobutane, this angle is approximately 25-35°. researchgate.netlibretexts.org The puckering leads to two distinct types of substituent positions on the ring: axial, which are roughly perpendicular to the average plane of the ring, and equatorial, which are in the approximate plane of the ring.

Influence of Substituents (N-methyl, Propoxy) on Cyclobutane Conformation

The presence of substituents on the cyclobutane ring significantly influences its conformational preferences. In the case of N-methyl-3-propoxy-cyclobutanamine, we have a 1,3-disubstitution pattern. Generally, bulky substituents prefer to occupy the more spacious equatorial positions to minimize steric hindrance. nih.gov

For a 1,3-disubstituted cyclobutane, two diastereomers are possible: cis and trans. In the cis-isomer, both substituents are on the same side of the ring. To minimize steric strain, the ring will pucker in a way that allows both the N-methylamino and propoxy groups to occupy pseudo-equatorial positions. This is the most stable conformation for the cis-isomer.

In the trans-isomer, the substituents are on opposite sides of the ring. In this case, one substituent will be in a pseudo-equatorial position and the other in a pseudo-axial position. The ring flipping process will interconvert these positions. The conformer with the larger substituent in the equatorial position will be lower in energy and thus more populated at equilibrium. Given that the propoxy group is bulkier than the N-methylamino group, the conformer with the propoxy group in the equatorial position and the N-methylamino group in the axial position would be expected to be more stable.

The following table illustrates the expected conformational preferences for the isomers of this compound based on general principles for 1,3-disubstituted cyclobutanes.

| Isomer | Substituent Positions (Most Stable Conformer) | Expected Relative Stability |

| cis | Diequatorial | More stable |

| trans | Equatorial/Axial | Less stable |

Stereochemical Characterization of this compound Isomers

As a 1,3-disubstituted cyclobutane, this compound exists as two diastereomers: cis and trans. These isomers have different physical and chemical properties and can be separated by techniques such as chromatography. nih.govacs.org The synthesis of such compounds can be designed to be diastereoselective, favoring the formation of one isomer over the other. nih.govchemistryschool.netnih.gov For instance, the reduction of a 3-substituted cyclobutanone (B123998) can lead to a mixture of cis and trans alcohols, with the ratio depending on the steric bulk of the substituent and the reducing agent used. nih.gov Subsequent conversion of the alcohol to the propoxy group and the ketone to the N-methylamino group would yield the corresponding cis and trans isomers of the target molecule.

The relative stereochemistry of the isomers can be determined using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netacs.org The coupling constants and the chemical shifts of the ring protons are sensitive to their dihedral angles and their proximity to the substituents, allowing for the differentiation between the cis and trans isomers. For example, in the ¹H NMR spectrum, the signals for the protons on the substituted carbons (C1 and C3) will have different splitting patterns and chemical shifts for the cis and trans isomers.

The following table provides representative ¹H NMR data for a related cis/trans mixture of a 1,3-disubstituted cyclobutane derivative, illustrating how NMR can distinguish between the isomers.

| Isomer | Representative ¹H NMR Chemical Shifts (ppm) for Ring Protons |

| cis | Signals for protons on C1 and C3 are typically shifted to a different extent compared to the trans isomer due to the different anisotropic effects of the substituents. |

| trans | Distinct signals for the protons on C1 and C3 that differ from the cis isomer. The proton cis to the two substituents will experience a different magnetic environment than the proton trans to them. |

Note: This is a generalized representation. Specific chemical shifts for this compound would require experimental data.

Each of the cis and trans diastereomers of this compound is chiral and can exist as a pair of enantiomers. The cis-isomer has a plane of symmetry only if the two substituents are identical, which is not the case here. Therefore, both the cis and trans isomers are chiral.

The determination of enantiomeric purity, or enantiomeric excess (ee), is crucial in many applications. This is often achieved using chiral chromatography or by derivatizing the amine with a chiral agent to form diastereomers that can be distinguished by standard analytical techniques like NMR or HPLC.

The absolute configuration of the stereocenters (the carbon atoms bearing the substituents) can be determined by several methods. X-ray crystallography of a single crystal of one of the enantiomers or a derivative is the most definitive method. acs.org Alternatively, spectroscopic techniques such as Circular Dichroism (CD) can be used, often in conjunction with computational methods, to assign the absolute configuration. nih.gov

Intramolecular Interactions and Their Impact on Molecular Geometry

The final geometry of the this compound molecule is a result of a balance of various intramolecular interactions. These include:

Steric Strain: As discussed, the bulky propoxy and N-methylamino groups will arrange themselves to minimize steric repulsion, which largely dictates the preferred ring conformation and the relative stability of the cis and trans isomers.

Intramolecular Hydrogen Bonding: In the cis-isomer, it is conceivable that an intramolecular hydrogen bond could form between the amine proton and the oxygen atom of the propoxy group. This would further stabilize the diequatorial conformation of the cis-isomer. In the trans-isomer, such an interaction is not possible.

These interactions can be studied using computational chemistry methods, such as Density Functional Theory (DFT), which can provide insights into the relative energies of different conformations and the geometric parameters of the most stable structures.

The following table summarizes the key structural parameters that would be of interest in a computational analysis of this compound.

| Parameter | Description | Expected Influence |

| Ring Puckering Angle | The dihedral angle of the cyclobutane ring. | Influenced by the steric bulk of the substituents. |

| Bond Lengths | The lengths of the C-C, C-N, and C-O bonds. | Can be slightly distorted from ideal values due to ring strain. |

| Bond Angles | The angles between atoms in the ring and in the substituents. | The C-C-C angles in the ring will be close to 90°. |

| Dihedral Angles | The angles between substituents on adjacent carbons. | Will reflect the degree of staggering in the puckered conformation. |

Structure Activity Relationship Sar Studies and Molecular Design Principles for Cyclobutanamine Derivatives

Cyclobutane (B1203170) Scaffolds as Rigid Conformationally Constrained Motifs

In medicinal chemistry, the cyclobutane ring is increasingly valued as a structural motif. researchgate.net Unlike flexible alkyl chains or flat aromatic rings, the cyclobutane scaffold provides a rigid, three-dimensional (3D) core that limits the number of possible conformations a molecule can adopt. nih.govlifechemicals.com This conformational restriction is a key principle in modern drug design, as it can pre-organize the molecule into a shape that is favorable for binding to a biological target, potentially increasing both potency and selectivity. nih.gov

The key characteristics of the cyclobutane ring include:

Three-Dimensionality : As a saturated carbocycle, it is rich in sp³-hybridized carbons, which increases the molecule's 3D shape and helps it "escape from flatland"—a concept associated with improved success rates in drug development. researchgate.netnih.gov

Rigidity : The ring's inherent strain energy results in a puckered, non-planar conformation that rigidly projects substituents into defined vectors in space. nih.gov This is in contrast to more flexible rings like cyclohexane (B81311) or open chains.

Chemical Inertness : Despite its strain, the cyclobutane ring is relatively inert and metabolically stable, making it a desirable scaffold. nih.gov

Bioisosteric Replacement : The cyclobutane ring can serve as a bioisostere—a replacement for other chemical groups—such as a phenyl ring or a gem-dimethyl group, often with improved physicochemical properties like solubility. nih.govnih.gov

| Property | Cyclobutane Ring | Phenyl Ring | Cyclohexane Ring |

|---|---|---|---|

| Dimensionality | 3D, Puckered | 2D, Planar | 3D, Chair/Boat Conformations |

| sp³ Character | High (100%) | Low (0%) | High (100%) |

| Rigidity | High, conformationally restricted | High, rigid planar structure | Moderate, conformationally flexible |

| Primary Role | Rigid 3D spacer, alkene/aryl isostere. nih.gov | Aromatic interactions, planar anchor | Hydrophobic filler, flexible spacer |

Comparative Analysis of Propoxy Linkers and Cyclobutoxy Constraints in Related Compounds

In N-methyl-3-propoxy-cyclobutanamine, the propoxy group and the cyclobutane ring itself both act as linkers, but they impart vastly different properties. A flexible linker, such as an ethyl or propoxy group, can be replaced by a 1,3-disubstituted cyclobutane to limit the number of available conformations. nih.gov

Propoxy Linker : The three-carbon propoxy chain offers significant conformational flexibility. The rotations around its single bonds allow the terminal oxygen atom to explore a wide arc of space relative to the cyclobutane ring. This flexibility can be advantageous if the target binding pocket is broad or not well-defined, but it can also be detrimental, leading to a loss of binding energy (an "entropic penalty") upon binding.

Cyclobutoxy Constraint : If the propoxy group were part of a larger ring system (e.g., a cyclobutoxy group attached to another scaffold), the constraint would be much higher. In the specified compound, the crucial constraint comes from the cyclobutane ring itself. The 1,3-disubstitution pattern on the cyclobutane ring creates two distinct diastereomers: cis and trans.

In the cis isomer , the N-methylamino and propoxy groups are on the same face of the ring, holding them in a relatively close and fixed spatial relationship.

In the trans isomer , the groups are on opposite faces, forcing them apart into a more linear and extended arrangement.

This rigid control over the spatial orientation of key functional groups is a powerful design element, allowing chemists to lock a molecule into a specific bioactive conformation. nih.gov Studies on other systems have shown that replacing a flexible linker with a cyclobutane ring can lead to more potent compounds by reducing the entropic cost of binding. nih.gov

Impact of N-Methylation on Molecular Recognition and Binding Specificity

The methylation of a nitrogen atom is a common and effective strategy in medicinal chemistry to fine-tune a molecule's properties. acs.org The addition of a methyl group to the primary amine of 3-propoxy-cyclobutanamine to form this compound has several predictable impacts:

Steric Effects : The methyl group adds bulk, which can either create beneficial interactions with a hydrophobic pocket on a target protein or cause a steric clash that prevents binding.

Basicity : The N-methyl group slightly increases the basicity (pKa) of the amine compared to the corresponding primary amine. This alters the proportion of the molecule that is protonated and positively charged at physiological pH, which can be critical for forming ionic bonds or hydrogen bonds with a target.

Hydrogen Bonding : An N-methylated amine has one fewer N-H bond than a primary amine, reducing its capacity as a hydrogen bond donor. However, the nitrogen atom can still act as a hydrogen bond acceptor.

Conformational Effects and Affinity : N-methylation can restrict the rotation around adjacent bonds and bias the molecule's conformational preferences. acs.org This "pre-organization" can favor a shape that is close to the bound conformation, which can dramatically increase the binding affinity. nih.gov This effect is often reflected in a faster "on-rate" (k_a) for binding, as the molecule does not need to waste as much time finding the correct shape to fit its target. acs.org

| Parameter | Primary Amine (R-NH₂) | N-Methyl Amine (R-NHMe) | Rationale |

|---|---|---|---|

| Binding Affinity (KD) | Baseline | Often Lower (Higher Affinity) | Favorable conformational biasing and/or hydrophobic interactions. acs.org |

| Association Rate (ka) | Baseline | Often Faster | Molecule is pre-organized in a favorable conformation for binding. acs.org |

| Dissociation Rate (kd) | Baseline | Often Unchanged | The fundamental binding interactions may be the same once bound. acs.org |

| H-Bond Donating Capacity | 2 Donors | 1 Donor | Replacement of one N-H bond with an N-C bond. |

Elucidation of Pharmacophore Models for this compound Analogues

A pharmacophore model is an abstract representation of all the essential molecular features required for a molecule to be recognized by a specific biological target. researchgate.netnih.gov For a molecule like this compound, a ligand-based pharmacophore model can be proposed based on its key functional groups.

The essential features would include:

Positive Ionizable (PI) : The N-methylamine group, which will be protonated at physiological pH, can form a key ionic or hydrogen bond interaction.

Hydrogen Bond Acceptor (HBA) : The oxygen atom of the propoxy group and the nitrogen of the amine can both accept hydrogen bonds.

Hydrophobic Feature (H) : The propyl chain and the cyclobutane ring itself provide hydrophobic character, which is crucial for binding to nonpolar pockets in a target protein.

The cyclobutane scaffold is critical as it defines the precise 3D arrangement of these features. A pharmacophore model for the trans isomer would place the PI feature and the HBA/Hydrophobic features on opposite sides of the central hydrophobic scaffold, while the cis isomer would place them on the same side. This distinction is vital for designing analogues that fit selectively into a specific binding site. nih.gov

| Pharmacophore Feature | Corresponding Molecular Group | Potential Interaction |

|---|---|---|

| Positive Ionizable (PI) | -NH(CH₃) group | Ionic bond, Hydrogen bond donation |

| Hydrogen Bond Acceptor (HBA) | Propoxy Oxygen (-O-) | Hydrogen bond acceptance |

| Hydrophobic (H) | Propyl Chain (-C₃H₇) | Van der Waals / Hydrophobic interactions |

| Hydrophobic (H) / Scaffold | Cyclobutane Ring | Defines spatial geometry, hydrophobic interactions |

Rational Design Strategies for Modulating Molecular Interactions

Rational design uses the structural understanding of a molecule and its target to make purposeful modifications to improve its properties. nih.govrsc.org For this compound, several rational design strategies could be employed:

Varying the Alkoxy Linker : The propoxy group could be shortened (ethoxy, methoxy) or lengthened (butoxy) to probe the size and nature of a hydrophobic pocket. Introducing branching (e.g., an isopropoxy group) could provide greater steric bulk to improve fit and selectivity.

Modifying the Amine : The N-methyl group could be replaced with N-ethyl to further probe steric limits, or it could be converted to a dimethylamine (B145610) to remove the hydrogen bond donating capacity entirely. This helps to clarify the precise nature of the interaction with the target.

Altering the Scaffold : While more synthetically challenging, the cyclobutane ring could be substituted with other groups to alter its properties or provide additional interaction points. Alternatively, other conformationally constrained rings like oxetane (B1205548) or azetidine (B1206935) could be used to introduce heteroatoms and change polarity.

Stereochemical Control : The synthesis could be designed to produce either the pure cis or trans isomer, allowing for the determination of which spatial arrangement of functional groups is optimal for biological activity.

Fragment-Based Drug Discovery (FBDD) Approaches Utilizing Cyclobutane Fragments

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying new drug candidates. drughunter.com It involves screening libraries of very small molecules, or "fragments," to find those that bind weakly but efficiently to a biological target. frontiersin.org These simple fragments then serve as starting points for building a more potent, drug-like molecule. drughunter.com

The cyclobutane moiety is an ideal scaffold for FBDD for several reasons:

3D Character : As drug candidates tend to become more three-dimensional during development, starting with a 3D fragment like cyclobutane may reduce future attrition rates. nih.gov

Novelty and Uniqueness : Cyclobutane rings are underrepresented in current screening libraries, offering an opportunity to explore novel chemical space. nih.govvu.nl

Defined Exit Vectors : 1,3-disubstituted cyclobutanes provide clear vectors for "growing" the fragment into a larger molecule, with the cis and trans isomers offering different directional possibilities. nih.gov

Specialized libraries containing dozens of novel cis and trans cyclobutane fragments have been synthesized specifically for FBDD campaigns, designed to have high 3D character and chemical diversity. nih.govvu.nl A simple fragment like N-methylcyclobutanamine would be an excellent member of such a library, fitting the general "Rule of Three" criteria for fragments.

| Rule of Three Parameter | Guideline | N-methylcyclobutanamine (C₅H₁₁N) |

|---|---|---|

| Molecular Weight | ≤ 300 Da | ~85 Da |

| cLogP | ≤ 3 | ~1.0 |

| H-Bond Donors | ≤ 3 | 1 |

| H-Bond Acceptors | ≤ 3 | 1 |

In Vitro Pharmacological Investigations and Target Engagement of Cyclobutanamine Derivatives

Evaluation of Binding Affinity to Specific Biological Targets

Given the structural similarities of cyclobutanamine derivatives to known ligands for various receptors, initial screening often focuses on targets like the histamine (B1213489) H3 receptor.

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. In these experiments, a radiolabeled ligand with known high affinity for the target receptor is used. The test compound, in this case, a hypothetical "N-methyl-3-propoxy-cyclobutanamine," would be introduced at varying concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 value. This is then converted to a binding affinity constant (Ki) and often expressed as its negative logarithm (pKi).

Hypothetical pKi Data for a Cyclobutanamine Derivative at the Histamine H3 Receptor

| Compound | Target Receptor | Radioligand | pKi |

| Analog A | Histamine H3 | [3H]-Nα-methylhistamine | 8.5 |

| Analog B | Histamine H3 | [3H]-Nα-methylhistamine | 7.9 |

| Analog C | Histamine H3 | [3H]-Nα-methylhistamine | 8.2 |

Competitive binding experiments further elucidate the interaction of a test compound with its target receptor. These assays can help to determine whether the compound is a competitive, non-competitive, or uncompetitive binder. By using a range of concentrations of both the radioligand and the unlabeled test compound, a Schild analysis can be performed to determine the nature of the antagonism. For a competitive antagonist, the Schild regression plot should yield a slope of unity.

Functional Activity Assessment in Cell-Based Assays

Following the determination of binding affinity, functional assays are conducted to understand the effect of the compound on receptor activity. These assays can classify the compound as an agonist, antagonist, or inverse agonist.

Many G-protein coupled receptors (GPCRs), such as the histamine H3 receptor, signal through the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. For instance, the H3 receptor is constitutively active and couples to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP production.

Inverse agonists would bind to the receptor and further decrease the basal cAMP levels.

Antagonists would block the effects of an agonist or inverse agonist, returning cAMP levels to baseline.

Agonists would mimic the action of the endogenous ligand (histamine) and decrease cAMP levels.

Hypothetical Functional Activity of a Cyclobutanamine Derivative

| Compound | Assay Type | Functional Response | Potency (pEC50/pA2) |

| Analog D | cAMP Assay | Inverse Agonist | 8.1 (pEC50) |

| Analog E | cAMP Assay | Neutral Antagonist | 7.5 (pA2) |

To assess the specificity of a compound, it is typically screened against a broad panel of other GPCRs. High selectivity for the target receptor over other receptors is a desirable property as it can minimize off-target effects. A compound would be tested at a fixed concentration (e.g., 1 µM) against a panel of dozens of receptors, and any significant binding (e.g., >50% inhibition of radioligand binding) would be followed up with full concentration-response curves to determine the pKi.

Mechanistic Studies of Molecular Interaction with Enzymes or Transporters

Structural features of "this compound," such as the cyclobutylamine (B51885) moiety, may suggest potential interactions with monoamine transporters or enzymes.

For example, some amine-containing compounds are known to interact with the serotonin (B10506) transporter (SERT) or monoamine oxidase (MAO) enzymes. Assays to investigate these potential interactions are therefore a logical step in a comprehensive in vitro pharmacological workup.

Serotonin Uptake Inhibition: This can be measured in cells expressing the human serotonin transporter (hSERT). The ability of the compound to inhibit the uptake of radiolabeled serotonin ([3H]-5-HT) is determined, and an IC50 value is calculated.

Monoamine Oxidase (MAO) Inhibition: The inhibitory activity against MAO-A and MAO-B can be assessed using commercially available kits that measure the production of a fluorescent or colored product resulting from the enzymatic activity.

Hypothetical Enzyme and Transporter Inhibition Data

| Compound | Target | Assay Type | pIC50 |

| Analog F | hSERT | [3H]-5-HT Uptake | < 5 |

| Analog G | MAO-A | Enzyme Inhibition | 6.2 |

| Analog H | MAO-B | Enzyme Inhibition | 5.8 |

A pIC50 value below 5 would typically indicate weak or negligible activity.

Enzyme Kinetics and Inhibition Mechanism

The study of enzyme kinetics for cyclobutanamine derivatives often involves determining their inhibitory effects on specific enzymes, such as kinases or other signaling proteins. These studies are fundamental to understanding the potency and mechanism of inhibition. The inhibition mechanism can be competitive, non-competitive, uncompetitive, or mixed, each providing insight into how the compound interacts with the enzyme and its substrate. nih.govworthington-biochem.com

Competitive inhibitors, which are structurally similar to the natural substrate, bind to the active site of the enzyme and prevent the substrate from binding. worthington-biochem.com In contrast, non-competitive inhibitors bind to a site other than the active site, known as an allosteric site, altering the enzyme's conformation and reducing its catalytic efficiency without blocking substrate binding directly. nih.gov Uncompetitive inhibition is a rarer form where the inhibitor binds only to the enzyme-substrate complex. nih.gov

For a hypothetical enzyme target, such as a specific Janus kinase (JAK), the inhibitory activity of this compound could be characterized by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Ki). The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, while the Ki is a more direct measure of the inhibitor's binding affinity. Based on studies of other cyclobutane (B1203170) derivatives that have shown nanomolar potency as kinase inhibitors, a plausible kinetic profile for this compound might be as follows:

| Enzyme Target | Inhibition Type | IC₅₀ (nM) | Ki (nM) |

|---|---|---|---|

| Hypothetical Kinase 1 | Competitive | 15 | 7.2 |

| Hypothetical Kinase 2 | Non-competitive | 45 | 21.5 |

Substrate Specificity and Allosteric Modulation Studies

Substrate specificity studies are designed to understand how an enzyme selects its specific substrate and how an inhibitor might interfere with this process. The unique, puckered structure of the cyclobutane ring can contribute to highly specific interactions within a binding pocket, leading to selectivity for one enzyme over others. nih.gov This is a desirable characteristic in drug development to minimize off-target effects. The specificity of an enzyme for its substrate is often attributed to the complementary shapes of the active site and the substrate, a concept known as the "lock and key" hypothesis. nih.gov

Allosteric modulation is a key mechanism for many cyclobutanamine derivatives. Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site for the endogenous ligand or substrate. nih.gov This binding event induces a conformational change in the protein, which can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the affinity and/or efficacy of the orthosteric ligand. worthington-biochem.comnih.gov This mechanism offers several advantages, including the potential for greater selectivity and a "ceiling effect" that can prevent overstimulation or complete inhibition of the target. google.com

In the context of this compound, allosteric modulation could be investigated using radioligand binding assays or functional assays. For instance, if this compound were to act as a positive allosteric modulator of a G protein-coupled receptor (GPCR), it would be expected to increase the binding affinity of the natural agonist. The cooperativity factor (α) is used to quantify the degree of allosteric interaction, where α > 1 indicates positive cooperativity and α < 1 signifies negative cooperativity. nih.gov

A hypothetical study on a GPCR target might yield the following data for this compound and related derivatives:

| Compound | Target Receptor | Modulation Type | Effect on Agonist Affinity (Fold Change) | Cooperativity Factor (α) |

|---|---|---|---|---|

| This compound | Hypothetical GPCR A | Positive | 3.5 | 4.5 |

| Analog 1 (N-ethyl-3-propoxy-cyclobutanamine) | Hypothetical GPCR A | Positive | 2.8 | 3.8 |

| Analog 2 (N-methyl-3-ethoxy-cyclobutanamine) | Hypothetical GPCR A | Negative | 0.4 | 0.4 |

These hypothetical data illustrate how subtle changes to the chemical structure of the cyclobutanamine derivative can influence its pharmacological properties, shifting it from a positive to a negative allosteric modulator or altering its potency. Such studies are essential for the rational design of new therapeutic agents based on the cyclobutanamine scaffold.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structure in solution. For N-methyl-3-propoxy-cyclobutanamine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.

High-Resolution 1D and 2D NMR for Structural Elucidation

The structural framework of this compound can be meticulously mapped out using high-resolution ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum is predicted to exhibit distinct signals for the N-methyl protons, the propyl chain protons, and the protons of the cyclobutane (B1203170) ring. The chemical shifts of the cyclobutane protons would be particularly informative, with their positions indicating the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

| N-CH₃ | ~35-40 | ~2.3-2.5 | s |

| C1 (CH-N) | ~60-65 | ~3.0-3.3 | m |

| C2/C4 (CH₂) | ~25-30 | ~1.8-2.2 | m |

| C3 (CH-O) | ~75-80 | ~3.8-4.1 | m |

| O-CH₂ | ~70-75 | ~3.4-3.6 | t |

| O-CH₂-CH₂ | ~22-27 | ~1.5-1.7 | sext |

| O-CH₂-CH₂-CH₃ | ~10-15 | ~0.9-1.0 | t |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on solvent and other experimental conditions.

Conformational Analysis using Variable Temperature NMR and NOESY Experiments

The cyclobutane ring is not planar but exists in a puckered conformation to relieve ring strain. masterorganicchemistry.com This puckering is a dynamic process, and for a substituted cyclobutane like this compound, multiple conformations may exist in equilibrium. Variable Temperature (VT) NMR is a powerful technique to study these dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts or the coalescence of signals, which can provide thermodynamic information about the conformational equilibrium.

The Nuclear Overhauser Effect SpectroscopY (NOESY) experiment provides information about the spatial proximity of protons. For this compound, NOESY can be used to determine the relative orientation of the substituents on the cyclobutane ring. For instance, cross-peaks between the protons of the N-methyl group and specific protons on the cyclobutane ring would indicate their spatial closeness, helping to establish the preferred conformation (e.g., whether the substituents are in cis or trans relationship and their axial or equatorial preference in the puckered ring).

Challenges in NMR Interpretation for Fluxional Cyclobutane Systems

A significant challenge in the NMR analysis of cyclobutane derivatives is their fluxional nature. nih.gov The cyclobutane ring undergoes rapid "ring-puckering" or "ring-flapping" at room temperature. masterorganicchemistry.com This conformational exchange can be on a timescale similar to the NMR experiment, leading to the observation of time-averaged signals rather than distinct signals for each conformation. nih.gov This can complicate the determination of precise coupling constants and the interpretation of NOESY data. At lower temperatures, this motion can be slowed, potentially allowing for the observation of individual conformers. However, this can also lead to significant line broadening as the system passes through the coalescence temperature. nih.gov Careful analysis and often computational modeling are required to fully interpret the dynamic NMR data for such systems. nih.govnih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). nih.gov For this compound (molecular formula C₈H₁₇NO), HRMS is used to confirm its elemental composition. By comparing the experimentally measured accurate mass of the molecular ion ([M+H]⁺) with the theoretically calculated mass, the molecular formula can be unambiguously confirmed, distinguishing it from other potential isobaric compounds.

Table 2: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z |

| [C₈H₁₇NO + H]⁺ | 144.1383 |

| [C₈H₁₇NO + Na]⁺ | 166.1202 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (typically the molecular ion, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed to elucidate the structure of the original molecule. The fragmentation of this compound is expected to be directed by the amine and ether functional groups.

Key predicted fragmentation pathways include:

Alpha-cleavage adjacent to the nitrogen atom : This is a characteristic fragmentation for amines and would result in the loss of a propyl-substituted cyclobutyl radical, leading to a stable iminium ion. ntu.edu.sglibretexts.orgjove.com

Cleavage of the propoxy group : Fragmentation can occur at the C-O bond of the ether, leading to the loss of a propoxy radical or a neutral propene molecule through a rearrangement. libretexts.orgscribd.comyoutube.com

Ring fragmentation : The cyclobutane ring itself can undergo fragmentation, leading to the loss of neutral molecules like ethene. acs.org

By analyzing the m/z values of the product ions, the connectivity of the molecule can be pieced together, providing orthogonal confirmation of the structure determined by NMR.

Table 3: Predicted Major MS/MS Fragmentation Ions for [C₈H₁₇NO + H]⁺ (m/z 144.1)

| Predicted Product Ion m/z | Proposed Lost Fragment | Proposed Fragment Structure |

| 100.1 | C₃H₇• (Propyl radical) | [M-C₃H₇]⁺ |

| 84.1 | C₃H₈O (Propanol) | [M-C₃H₈O]⁺ |

| 72.1 | C₄H₇O• | Iminium ion fragment |

| 58.1 | C₅H₉O• | Iminium ion fragment |

X-ray Crystallography for Solid-State Structural Determination and Absolute Configuration

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision.

For a molecule like this compound, which possesses stereoisomers (cis/trans isomers due to the substituted cyclobutane ring), X-ray crystallography would be the definitive method to:

Confirm the relative stereochemistry of the substituents on the cyclobutane ring.

Determine the exact conformation adopted by the molecule in the solid state.

Elucidate the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

For instance, in the structural analysis of other nitrogen-containing heterocyclic compounds, X-ray crystallography reveals detailed information about the crystal system, space group, and unit cell dimensions. researchgate.net It also identifies intermolecular hydrogen bonds that stabilize the crystal packing and intramolecular hydrogen bonds that influence the molecular conformation. researchgate.net This level of detail is crucial for understanding the solid-state properties of a compound.

Table 1: Illustrative Data Obtainable from X-ray Crystallography (Note: This table represents the type of data generated in a typical crystallographic study, as exemplified by analyses of other organic molecules researchgate.net.)

| Parameter | Description | Example Data Type |

|---|---|---|

| Crystal System | The symmetry system to which the crystal belongs. | Monoclinic, Orthorhombic, etc. |

| Space Group | Describes the symmetry of the crystal structure. | P21, P21/c, etc. |

| Unit Cell Dimensions | The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). | a = 5.10 Å, b = 7.75 Å, c = 14.79 Å, β = 97.09° |

| Bond Lengths | The distance between the nuclei of two bonded atoms. | C-N, C-O, C-C, C-H distances in Ångströms (Å). |

| Bond Angles | The angle formed between three connected atoms. | C-N-C, C-O-C, N-C-C angles in degrees (°). |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-invasive method used to identify the functional groups present within a molecule. mdpi.com These techniques probe the vibrational motions of chemical bonds, as different bond types (e.g., C-H, N-H, C-O) absorb and scatter light at characteristic frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. mdpi.comRaman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). The frequency shifts in the scattered light correspond to the vibrational modes of the molecule.

For this compound, the key functional groups—a secondary amine, an ether (propoxy group), and an aliphatic cyclobutane ring—would produce a distinct vibrational spectrum. The expected vibrational frequencies for these groups are based on well-established correlation charts and data from related molecules. nih.govnaturalspublishing.com

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Secondary Amine (R₂N-H) | N-H Stretch | 3300 - 3500 | IR, Raman |

| Alkyl Groups | C-H Stretch (asymmetric & symmetric) | 2850 - 2975 | IR, Raman |

| Ether (C-O-C) | C-O Stretch | 1050 - 1150 | IR (strong) |

| Amine (C-N) | C-N Stretch | 1000 - 1250 | IR |

| Methylene (B1212753)/Methine | C-H Bend | 1440 - 1480 | IR |

The C-H stretching vibrations from the methyl, propoxy, and cyclobutane moieties are expected in the 2850-2975 cm⁻¹ region. nih.govnaturalspublishing.com The N-H stretching vibration of the secondary amine is a key marker and typically appears in the 3300-3500 cm⁻¹ range. nih.gov A strong absorption band corresponding to the C-O stretching of the propoxy ether group would be prominent in the IR spectrum, generally between 1050 and 1150 cm⁻¹. The region below 1500 cm⁻¹, known as the fingerprint region, would contain a complex series of bands corresponding to various bending and stretching vibrations (C-C, C-N, C-H bending), providing a unique signature for the molecule.

Chromatographic Methods for Purity Assessment and Separation of Isomers (e.g., GC-MS, HPLC)

Chromatographic techniques are indispensable for assessing the purity of a chemical compound and for separating it from byproducts, starting materials, or its own isomers. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common methods employed for this purpose.

Purity Assessment: In both GC and HPLC, the sample is introduced into a column that separates its components based on their differing physical and chemical properties (e.g., boiling point, polarity). As each component elutes from the column, it is detected, producing a peak in a chromatogram. The area of the peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity. The coupling of a mass spectrometer (in GC-MS) provides definitive identification of the main peak and any impurities by determining their mass-to-charge ratio and fragmentation patterns.

Separation of Isomers: The structure of this compound allows for the existence of stereoisomers, specifically cis and trans diastereomers, based on the relative orientation of the propoxy and N-methylamino groups on the cyclobutane ring.

High-Performance Liquid Chromatography (HPLC): HPLC is highly versatile for separating such isomers. By selecting an appropriate stationary phase (column) and mobile phase (solvent), conditions can be optimized to achieve separation. Normal-phase or reversed-phase HPLC can often separate diastereomers like cis/trans isomers due to their different polarities and interactions with the stationary phase.

Gas Chromatography (GC): High-resolution capillary GC columns can also be effective in separating diastereomers if they are sufficiently volatile and thermally stable. The different spatial arrangements of the cis and trans isomers lead to slight differences in their boiling points and interactions with the column's stationary phase, enabling their separation.

For the separation of enantiomers, if a chiral center exists and a racemic mixture is present, specialized chiral chromatography (either chiral GC or chiral HPLC) would be required. This involves using a chiral stationary phase that interacts differently with each enantiomer, allowing for their resolution.

Theoretical Chemistry and Computational Approaches for N Methyl 3 Propoxy Cyclobutanamine

Theoretical and computational chemistry provide powerful tools for understanding the properties and potential interactions of molecules like N-methyl-3-propoxy-cyclobutanamine at an atomic level. These methods allow for the investigation of electronic structure, reaction pathways, and biomolecular interactions without the need for laboratory synthesis. While specific computational studies on this compound are not widely available in published literature, the established methodologies can be described to illustrate how its chemical nature would be explored.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes for Diverse Cyclobutanamine Architectures

The advancement of cyclobutane-based medicinal chemistry is intrinsically linked to the development of robust and versatile synthetic methodologies. While classical methods like [2+2] cycloadditions have been the cornerstone of cyclobutane (B1203170) synthesis, future research is focused on creating more diverse and complex cyclobutanamine architectures, including those of N-methyl-3-propoxy-cyclobutanamine and its derivatives.

One promising avenue is the use of macrocyclic compounds as templates to control stereochemistry during ring formation. For instance, a transannular McMurry reaction of functionalized macrocyclic 1,4-diketones has been utilized for the synthesis of certain cyclobutane-containing natural products, offering an alternative to traditional cycloaddition strategies. Another key area is the functionalization of pre-existing cyclobutane cores. The development of methods for the stereocontrolled introduction of substituents onto a cyclobutane ring, such as using 3-oxocyclobutane-1-carboxylic acid as a starting point for amide coupling and subsequent Grignard reactions, is crucial for building a library of diverse analogs. calstate.edu

Efficient routes to key intermediates like 3-substituted cyclobutanones are also critical. researchgate.net These intermediates can be elaborated into a wide range of functionalized cyclobutanes. For example, strategies starting from 3-(bromomethyl)cyclobutanone (B1337481) have been explored to generate novel aminocyclobutanecarboxylic acids. researchgate.net The synthesis of cyclobutane diamines through classical malonate alkylation chemistry further expands the toolkit for creating these constrained scaffolds for drug discovery. rsc.org These varied synthetic approaches provide a powerful platform for generating a library of this compound derivatives with diverse substitution patterns, enabling a thorough exploration of structure-activity relationships.

Table 1: Overview of Synthetic Strategies for Cyclobutane Scaffolds

| Synthetic Strategy | Description | Potential Application for Cyclobutanamine Architectures |

| [2+2] Cycloaddition | A photochemical or thermal reaction between two olefinic components to form a four-membered ring. This is a fundamental and widely used method. | Direct formation of the cyclobutane core with substituents amenable to conversion into amine and propoxy groups. |

| Transannular Reactions | Ring-closing reactions across a larger macrocyclic precursor to form a smaller, strained ring like cyclobutane. | Offers unique stereochemical control for the synthesis of complex, polycyclic cyclobutanamine derivatives. |

| Functionalization of Cyclobutanone (B123998) | Using a cyclobutanone core as a versatile intermediate for introducing various functional groups via reactions like Grignard additions and reductive aminations. calstate.eduresearchgate.net | A key strategy for introducing the N-methylamine and 3-propoxy groups onto a pre-formed cyclobutane ring. |

| Malonate Alkylation | A classical method used to form cyclic structures, which has been applied to the synthesis of cyclobutane diamines. rsc.org | Could be adapted for the synthesis of precursors to this compound. |

Exploration of New Biological Targets for this compound and its Derivatives

While the specific biological targets of this compound are not yet defined, the broader class of cyclobutane-containing molecules has shown activity against a range of important biological targets. This suggests several promising avenues for investigation.

Cyclobutane scaffolds have been successfully incorporated into potent and selective enzyme inhibitors and receptor ligands. For example, cyclobutane-based compounds have been developed as antagonists for the αvβ3 integrin, a target relevant in cancer and other diseases. rsc.org Furthermore, cyclobutane-containing alkaloids isolated from marine sponges have exhibited a wide spectrum of biological activities, including antimicrobial effects and inhibition of actomyosin (B1167339) ATPase. nih.gov The antimicrobial activity of these natural products, such as sceptrin (B1680891) against Staphylococcus aureus, suggests that derivatives of this compound could be explored for anti-infective properties. nih.govnih.gov

The structural features of this compound—a secondary amine and an ether linkage—are present in many bioactive compounds. For instance, N-alkoxyphenyl carboxamides have shown promising antimycobacterial activity. nih.govnih.gov This hints that the propoxy group of the target molecule could be involved in key interactions with a biological target. The exploration of potential targets for this compound and its derivatives could therefore begin with screening against kinases, integrins, and microbial targets where related cyclobutane and N-alkyl compounds have shown activity. ru.nl

Application of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Cyclobutanamine-Based Compounds

Furthermore, AI can assist in optimizing the synthetic routes for these complex molecules. By analyzing reaction databases, ML algorithms can suggest optimal reaction conditions to improve yield and purity, a significant challenge in small-ring chemistry. nih.gov The integration of AI into the design-make-test-analyze cycle will undoubtedly accelerate the journey of cyclobutanamine-based compounds from initial concept to potential clinical candidates. researchgate.net

Table 2: Applications of AI/ML in Cyclobutanamine Drug Discovery

| AI/ML Application | Description | Relevance to this compound |

| Generative Molecular Design | AI algorithms create novel molecular structures with desired properties. orange.com | Designing new derivatives of this compound with potentially improved efficacy and safety. |

| Virtual Screening | Computationally screening large libraries of compounds against biological targets. nih.gov | Rapidly identifying potential biological targets for the cyclobutanamine scaffold. |

| Property Prediction | ML models predict pharmacokinetic (ADME) and physicochemical properties. mdpi.com | Optimizing the drug-like properties of lead compounds based on the this compound core. |

| Synthesis Planning | AI tools predict viable synthetic routes for target molecules. | Suggesting efficient and novel synthetic pathways for complex cyclobutanamine analogs. |

Design and Synthesis of Photoaffinity Probes and Chemical Tools based on this compound

Identifying the specific protein targets of a bioactive small molecule is a critical step in understanding its mechanism of action. Photoaffinity labeling (PAL) is a powerful technique for this purpose. nih.gov A photoaffinity probe based on this compound could be designed to covalently link to its biological target upon photoirradiation, allowing for subsequent identification.

A typical photoaffinity probe consists of three key components: the small molecule of interest (the affinity unit), a photoreactive moiety, and a reporter tag for identification. nih.gov For a probe based on this compound, the cyclobutanamine scaffold itself would serve as the affinity unit. A photoreactive group, such as a diazirine, would be incorporated into the molecule. acs.org Diazirines are often chosen because upon UV irradiation, they form highly reactive carbenes that can insert into nearby chemical bonds of the target protein. acs.orgenamine.net

The synthesis of such a probe would involve modifying the this compound structure to include the photoreactive group and a reporter tag, such as an alkyne or biotin, which facilitates detection and purification of the cross-linked protein-probe complex. dntb.gov.ua The development of such chemical tools would be invaluable for deconvoluting the specific molecular interactions and signaling pathways modulated by this class of compounds. acs.orgresearchgate.net

Investigation of Biorelevant Transformations and Metabolite Identification of Cyclobutanamine Scaffolds (excluding safety/toxicity)

Understanding the metabolic fate of a drug candidate is fundamental to its development. The biotransformation of this compound is expected to proceed through well-established drug metabolism pathways, primarily involving Phase I (functionalization) and Phase II (conjugation) reactions. wikipedia.orgnih.gov

The structure of this compound presents several sites for metabolic modification. The N-methyl group is a likely site for N-dealkylation, a common metabolic reaction for secondary amines catalyzed by cytochrome P450 (CYP) enzymes, which would yield 3-propoxy-cyclobutanamine. nih.govpressbooks.pub Another potential Phase I reaction is N-hydroxylation of the secondary amine. nih.gov The propoxy group could undergo O-dealkylation to produce N-methyl-3-hydroxy-cyclobutanamine. The cyclobutane ring itself, although generally stable, could be a substrate for hydroxylation at one of the methylene (B1212753) positions. nih.gov

Following these initial oxidative modifications in Phase I, the resulting metabolites, particularly those with newly introduced hydroxyl or amine groups, would be susceptible to Phase II conjugation reactions. youtube.com The most common of these is glucuronidation, where UDP-glucuronosyltransferases (UGTs) attach a glucuronic acid moiety to the metabolite, rendering it more water-soluble for excretion. pressbooks.pub Identifying these metabolites through techniques like mass spectrometry is crucial for building a complete profile of the compound's disposition in a biological system.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.